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Introduction
Fosfomycin is a broad-spectrum antibiotic characterized by its unique phosphonic acid

structure. It exerts its bactericidal effect by inhibiting the initial step of peptidoglycan

biosynthesis. Specifically, fosfomycin irreversibly inactivates the enzyme UDP-N-

acetylglucosamine enolpyruvyl transferase (MurA) by forming a covalent bond with a cysteine

residue in the active site.[1][2] This mode of action is distinct from many other classes of

antibiotics, making fosfomycin a valuable therapeutic option, particularly for infections caused

by multidrug-resistant (MDR) pathogens. However, the emergence and spread of fosfomycin

resistance pose a significant threat to its clinical utility. A thorough understanding of the

underlying in vitro resistance mechanisms is crucial for the development of effective strategies

to combat resistance and preserve the efficacy of this important antibiotic.

This technical guide provides a comprehensive overview of the core mechanisms of in vitro

fosfomycin resistance, detailed experimental protocols for their investigation, and a compilation

of quantitative data to aid in research and drug development efforts.

Core Mechanisms of Fosfomycin Resistance
Bacteria have evolved three primary strategies to counteract the activity of fosfomycin:

enzymatic inactivation of the drug, modification of the cellular target, and reduction of

intracellular drug accumulation through impaired transport.
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Enzymatic Inactivation
The most common mechanism of plasmid-mediated fosfomycin resistance is the enzymatic

modification of the antibiotic by a group of enzymes known as Fos proteins.[3][4] These

enzymes inactivate fosfomycin by opening its epoxide ring, rendering it unable to bind to its

target, MurA. The primary families of fosfomycin-modifying enzymes are FosA, FosB, FosC,

and FosX.

FosA: These are glutathione S-transferases that catalyze the addition of glutathione to the

C1 position of fosfomycin. FosA enzymes are Mn(II)-dependent and are commonly found in

Gram-negative bacteria. The fosA3 gene, often located on mobile genetic elements like

plasmids and associated with insertion sequences such as IS26, is a significant contributor

to the spread of high-level fosfomycin resistance.[3][4][5]

FosB: These are L-cysteine or bacillithiol S-transferases that catalyze the addition of either

L-cysteine or bacillithiol to fosfomycin. FosB enzymes are prevalent in Gram-positive

bacteria, such as Staphylococcus aureus.[6]

FosC: This enzyme utilizes ATP to phosphorylate fosfomycin.

FosX: These are epoxide hydrolases that use a water molecule to open the epoxide ring of

fosfomycin.

The genes encoding these enzymes, particularly fosA3, are frequently found on conjugative

plasmids, which can also carry other resistance determinants, such as extended-spectrum β-

lactamases (ESBLs), contributing to the co-selection and dissemination of multidrug resistance.

[3][4]
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Enzymatic inactivation pathways of fosfomycin.
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Target Modification
Resistance to fosfomycin can also arise from alterations in its target enzyme, MurA. This can

occur through two primary mechanisms: mutations in the murA gene that reduce the affinity of

the enzyme for fosfomycin, or overexpression of the wild-type murA gene.

Mutations in murA: Changes in the amino acid sequence of MurA, particularly near the active

site, can hinder the binding of fosfomycin. While mutations directly at the Cys115 residue

can confer high-level resistance, they are relatively rare in clinical isolates, potentially due to

a significant fitness cost associated with altering this critical enzyme.[2] Other substitutions,

such as Asp369Asn and Leu370Ile, have been reported in clinical E. coli isolates and are

thought to contribute to reduced susceptibility.[7]

Overexpression of murA: An increase in the intracellular concentration of the MurA enzyme

can titrate the antibiotic, requiring higher concentrations of fosfomycin to achieve an

inhibitory effect. This mechanism has been shown to confer clinically relevant levels of

resistance with a lower fitness cost compared to some resistance mutations.

Reduced Drug Uptake
Fosfomycin enters the bacterial cell via two primary transport systems: the glycerol-3-

phosphate transporter (GlpT) and the hexose phosphate transporter (UhpT).[8] Both

transporters are part of the major facilitator superfamily. Resistance due to reduced uptake is a

common chromosomal mechanism and typically results from mutations that inactivate or

downregulate these transport systems.

glpT and uhpT Mutations: Loss-of-function mutations, such as deletions or frameshift

mutations, in the genes encoding these transporters prevent the entry of fosfomycin into the

cell, leading to resistance. Mutations in uhpT often result in a more significant increase in the

minimum inhibitory concentration (MIC) compared to mutations in glpT.[8]

Regulatory Control of Transporter Expression: The expression of glpT and uhpT is tightly

regulated. The transcription of both operons is positively regulated by the cAMP receptor

protein (CRP), which is activated by cyclic AMP (cAMP). Therefore, mutations in genes

involved in the cAMP-CRP regulatory pathway, such as cyaA (adenylate cyclase) and ptsI

(phosphotransferase system enzyme I), can lead to decreased levels of cAMP, which in turn

reduces the expression of GlpT and UhpT, resulting in fosfomycin resistance. The Uhp
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system is also regulated by a two-component system, UhpB-UhpA, where UhpC is a sensor

that detects extracellular glucose-6-phosphate.
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Regulatory network of fosfomycin uptake.

Experimental Protocols for Investigating
Fosfomycin Resistance
A systematic approach is required to characterize the mechanisms of fosfomycin resistance in

vitro. This typically involves determining the level of resistance, followed by molecular methods

to identify the genetic basis of resistance.
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Experimental workflow for characterizing fosfomycin resistance.
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Determination of Minimum Inhibitory Concentration
(MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a

microorganism. For fosfomycin, agar dilution is the reference method, though broth

microdilution is also commonly used. It is crucial to supplement the medium with glucose-6-

phosphate (G6P) to induce the UhpT transporter, ensuring accurate susceptibility testing.

Agar Dilution Method

Media Preparation: Prepare Mueller-Hinton agar (MHA) according to the manufacturer's

instructions. Autoclave and cool to 48-50°C in a water bath. Prepare a stock solution of G6P

and add it to the molten agar to a final concentration of 25 µg/mL.

Fosfomycin Plate Preparation: Prepare a stock solution of fosfomycin. Perform serial twofold

dilutions of the fosfomycin stock solution. Add 1 volume of each fosfomycin dilution to 9

volumes of the G6P-supplemented molten MHA to achieve the desired final concentrations.

Pour the agar into sterile Petri dishes and allow them to solidify.

Inoculum Preparation: From a fresh (18-24 hour) culture, pick 3-5 colonies and suspend

them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland

standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension 1:10 in sterile saline to

obtain a concentration of approximately 1-2 x 10⁷ CFU/mL.

Inoculation: Using an inoculum replicator, spot 1-2 µL of the diluted bacterial suspension onto

the surface of the fosfomycin-containing and control (no antibiotic) MHA plates.

Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits

visible bacterial growth.

Broth Microdilution Method

Media Preparation: Prepare cation-adjusted Mueller-Hinton broth (CAMHB). Prepare a stock

solution of G6P and add it to the CAMHB to a final concentration of 25 µg/mL.
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Plate Preparation: Dispense 50 µL of G6P-supplemented CAMHB into each well of a 96-well

microtiter plate. Prepare twofold serial dilutions of a fosfomycin stock solution in G6P-

supplemented CAMHB directly in the plate.

Inoculum Preparation: Prepare a bacterial suspension as described for the agar dilution

method. Dilute this suspension to achieve a final inoculum concentration of approximately 5

x 10⁵ CFU/mL in each well after inoculation.

Inoculation: Add 50 µL of the standardized inoculum to each well.

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

Interpretation: The MIC is the lowest concentration of fosfomycin that prevents visible

turbidity.

Molecular Identification of Resistance Determinants
PCR for Detection of fos Genes

This protocol is for the detection of plasmid-mediated fos genes, such as fosA3.

DNA Extraction: Extract plasmid DNA from the resistant isolate using a commercial plasmid

DNA miniprep kit.

PCR Amplification: Prepare a PCR master mix containing DNA polymerase, dNTPs, PCR

buffer, and primers specific for the target fos gene (see Table 3). Add the template plasmid

DNA.

Thermal Cycling: Perform PCR using the appropriate cycling conditions for the specific

primer set.

Gel Electrophoresis: Analyze the PCR products on a 1-1.5% agarose gel stained with an

appropriate nucleic acid stain. The presence of a band of the expected size indicates a

positive result.

Sequencing of murA, glpT, and uhpT
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This protocol is for the identification of mutations in chromosomal genes associated with

fosfomycin resistance.

Genomic DNA Extraction: Extract genomic DNA from the resistant isolate using a

commercial genomic DNA purification kit.

PCR Amplification: Amplify the entire coding sequence of the target genes (murA, glpT,

uhpT) using primers that flank the gene (see Table 3).

PCR Product Purification: Purify the PCR products to remove primers and dNTPs.

Sanger Sequencing: Send the purified PCR products for Sanger sequencing using the

amplification primers and, if necessary, internal sequencing primers.

Sequence Analysis: Align the obtained sequences with the wild-type reference sequence to

identify any mutations.

Analysis of Gene Expression
Quantitative PCR (qPCR) for murA Expression

This protocol is to determine if overexpression of murA is contributing to resistance.

RNA Extraction: Grow the resistant isolate and a susceptible control strain to mid-log phase.

Extract total RNA using a commercial RNA purification kit.

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating

genomic DNA.

cDNA Synthesis: Synthesize cDNA from the RNA template using a reverse transcriptase

enzyme and random primers or a gene-specific primer.

qPCR: Perform qPCR using primers specific for murA and a reference (housekeeping) gene.

Use a fluorescent dye such as SYBR Green to detect DNA amplification.

Data Analysis: Calculate the relative expression of murA in the resistant isolate compared to

the susceptible control using the ΔΔCt method.
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Transferability of Resistance
Bacterial Conjugation Assay

This protocol is to determine if fosfomycin resistance is transferable, suggesting it is located on

a conjugative plasmid.

Strain Preparation: Grow overnight cultures of the fosfomycin-resistant donor strain and a

susceptible, recipient strain with a selectable marker (e.g., rifampicin resistance).

Mating: Mix equal volumes of the donor and recipient cultures and spot the mixture onto a

non-selective agar plate. Incubate for 4-6 hours or overnight at 37°C to allow for conjugation.

Selection of Transconjugants: Resuspend the mating mixture in sterile saline. Plate serial

dilutions of the suspension onto selective agar plates containing both fosfomycin and the

recipient's selectable marker (e.g., rifampicin).

Confirmation: Pick colonies that grow on the selective plates (transconjugants) and confirm

their identity as the recipient strain that has acquired fosfomycin resistance. This can be

done by confirming the recipient's original resistance profile and the presence of the fos gene

via PCR.

Quantitative Data on Fosfomycin Resistance
The following tables summarize key quantitative data related to fosfomycin resistance

mechanisms.

Table 1: Minimum Inhibitory Concentrations (MICs) for Different Fosfomycin Resistance

Mechanisms in E. coli
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Resistance
Mechanism

Genotype
Fosfomycin MIC
(µg/mL)

Reference(s)

Wild-Type Wild-Type 0.5 - 2 [8]

Reduced Uptake ΔglpT 2 [8]

ΔuhpT 64 [8]

ΔglpT ΔuhpT 256 [8]

ΔcyaA 8 [8]

ΔptsI 2 [8]

ΔuhpT ΔcyaA 512 [8]

Enzymatic Inactivation fosA3 positive >256 - >1024 [3][4]

Target Modification murA (Asp369Asn) 512 [7]

murA (Leu370Ile) 512 [7]

Table 2: Enzyme Kinetic Parameters for Fosfomycin-Modifying Enzymes

Enzyme Organism Substrate Km (mM) kcat (s-1)
kcat/Km
(M-1s-1)

Referenc
e(s)

FosA

Pseudomo

nas

aeruginosa

Fosfomycin 0.23 ± 0.03 70 ± 3 3.0 x 10⁵

FosA3
Escherichi

a coli
Fosfomycin 0.20 ± 0.02 190 ± 10 9.5 x 10⁵

FosB

Staphyloco

ccus

aureus

Fosfomycin 0.45 ± 0.05 1.8 ± 0.1 4.0 x 10³ [6]

Bacillithiol 0.08 ± 0.01 1.8 ± 0.1 2.3 x 10⁴ [6]

Table 3: PCR Primers for Identification of Fosfomycin Resistance Genes
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Gene Primer Name
Primer
Sequence (5' -
> 3')

Product Size
(bp)

Reference(s)

fosA fosA-F
GCTGCACGCC

CGCTGGAATA
217 [1]

fosA-R
CGACGCCCCC

TCGCTTTTGT
[1]

fosA3 fosA3-F

GCA GCA AAG

TGT TGG TTA

CG

420 [3]

fosA3-R

GGT TAA GCG

TCT GTT TCC

AG

[3]

fosB fosB-F

CAGAGATATTT

TAGGGGCTGA

CA

312 [1]

fosB-R

CTCAATCTATCT

TCTAAACTTCC

TG

[1]

fosC fosC-F
GGGTTACATGC

CCTTGCTCA
354 [1]

fosC-R
AACCCGCACAA

CGACAGATG
[1]

murA murA-F
GCCCTTGAAAG

AATGGTTCGT
~1600 [1]

murA-R
GTTACAATACT

CGACGCAGGT
[1]

glpT glpT-F
TGAATAAAACA

GCAGGGCAA
~1700 [1]

glpT-R
CACAGCTAGTA

TGTATAACGAC
[1]
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uhpT uhpT-F

TGTGTTTATGT

TCAGTATTTTG

GA

~1570 [1]

uhpT-R
TCTTTCATCTC

TTCACGCAC
[1]

Conclusion
The in vitro mechanisms of fosfomycin resistance are multifaceted, involving enzymatic

inactivation, target modification, and impaired drug uptake. The dissemination of plasmid-

mediated resistance genes, particularly fosA3, poses a significant challenge. A thorough

understanding of these mechanisms, facilitated by the experimental protocols outlined in this

guide, is essential for surveillance, clinical decision-making, and the development of novel

strategies to counteract resistance. Continued research into the fitness costs associated with

different resistance mechanisms and the interplay between them will be crucial for preserving

the long-term efficacy of fosfomycin.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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